molecular formula C12H9F3N4O2S2 B2820243 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide CAS No. 868973-46-0

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide

Cat. No.: B2820243
CAS No.: 868973-46-0
M. Wt: 362.35
InChI Key: QEDCZILZQZADNP-UHFFFAOYSA-N
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Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt DNA replication, and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide can be compared with other thiadiazole derivatives, such as:

    N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl-3-(trifluoromethyl)benzamide: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.

    N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a different substituent on the benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2S2/c13-12(14,15)7-3-1-2-6(4-7)9(21)17-10-18-19-11(23-10)22-5-8(16)20/h1-4H,5H2,(H2,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDCZILZQZADNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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